BenchChemオンラインストアへようこそ!

2-Fluorobiphenyl-4-carboxylic acid

Pharmaceutical impurity profiling European Pharmacopoeia compliance Flurbiprofen quality control

2-Fluorobiphenyl-4-carboxylic acid (IUPAC: 3-fluoro-4-phenylbenzoic acid; molecular formula C₁₃H₉FO₂; MW 216.21 g/mol) is a fluorinated biphenyl carboxylic acid formally designated as Flurbiprofen EP Impurity E in the European Pharmacopoeia. It is a white to off-white crystalline solid (mp 223–227 °C, lit.) with a predicted pKa of 3.85 ± 0.10 and an XLogP3 of 3.2, indicating moderate lipophilicity.

Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
CAS No. 137045-30-8
Cat. No. B143661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorobiphenyl-4-carboxylic acid
CAS137045-30-8
Synonyms2-Fluoro-[1,1’-biphenyl]-4-carboxylic Acid; 
Molecular FormulaC13H9FO2
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F
InChIInChI=1S/C13H9FO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16)
InChIKeyPFKITESTTSWHMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluorobiphenyl-4-carboxylic Acid (CAS 137045-30-8): Procurement-Grade Overview for the Flurbiprofen EP Impurity E Reference Standard


2-Fluorobiphenyl-4-carboxylic acid (IUPAC: 3-fluoro-4-phenylbenzoic acid; molecular formula C₁₃H₉FO₂; MW 216.21 g/mol) is a fluorinated biphenyl carboxylic acid formally designated as Flurbiprofen EP Impurity E in the European Pharmacopoeia [1]. It is a white to off-white crystalline solid (mp 223–227 °C, lit.) with a predicted pKa of 3.85 ± 0.10 and an XLogP3 of 3.2, indicating moderate lipophilicity [2]. The compound is supplied as a fully characterized reference standard with detailed Certificates of Analysis (CoA) including HPLC purity, NMR, and MS data, intended for analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) submissions or commercial production of Flurbiprofen [3]. It is commercially available at ≥95% to 99% HPLC purity from multiple suppliers, with the Sigma-Aldrich product (cat. no. 596221) specifying a 97% assay and titration purity of 96.5–103.5% .

Why 2-Fluorobiphenyl-4-carboxylic Acid Cannot Be Substituted by Generic Biphenyl Carboxylic Acids or Other Flurbiprofen Impurities


2-Fluorobiphenyl-4-carboxylic acid occupies a unique regulatory and structural niche that precludes generic substitution. The European Pharmacopoeia explicitly identifies this compound as Impurity E in the Flurbiprofen monograph, with a specified limit of 0.2% – distinct from Impurity A (0.5%) – linking its identity directly to a named CAS number (137045-30-8) and a defined chemical structure [1]. Non-fluorinated biphenyl-4-carboxylic acid (CAS 92-92-2) shares an identical melting point range (223–227 °C) with the target compound, rendering melting point alone an unreliable differentiator ; however, the fluorine substitution at the 2-position (IUPAC 3-fluoro) imparts measurably different physicochemical properties – the target has XLogP3 3.2 versus LogP 3.05 for the non-fluorinated analog [2], and a predicted pKa of 3.85 versus 4.19 [3] – which translate into altered chromatographic retention behavior and extraction characteristics critical for validated analytical methods. Positional isomers such as 2′-fluorobiphenyl-4-carboxylic acid (CAS 365-12-8, fluorine on the distal ring) and 4′-fluorobiphenyl-4-carboxylic acid (CAS 5731-10-2) are chemically distinct entities with different CAS numbers, different HPLC retention times, and no EP Impurity E designation . Furthermore, the Bright et al. (2013) chemical-microbial study demonstrated that fluorinated biphenyl-4-carboxylic acids undergo metabolic oxidation at a markedly slower rate than their non-fluorinated parent, a property that directly impacts degradation impurity profiling and stability-indicating method development [4]. Substituting any of these analogs for the authentic EP Impurity E reference standard would compromise method specificity, system suitability, and regulatory compliance.

Quantitative Evidence Guide: 2-Fluorobiphenyl-4-carboxylic Acid Versus Comparators – Six Differentiating Dimensions for Procurement Decisions


EP Pharmacopeial Limit Stringency: Impurity E (0.2%) Versus Impurity A (0.5%) – A 2.5-Fold Stricter Regulatory Requirement

The European Pharmacopoeia imposes differentiated impurity limits within the Flurbiprofen monograph. The patent CN106905143A explicitly enumerates these limits: Impurity A ≤ 0.5%, while Impurities B, C, D, and E (2-Fluorobiphenyl-4-carboxylic acid) are each limited to ≤ 0.2% [1]. This represents a 2.5-fold stricter acceptance criterion for Impurity E relative to Impurity A. The quantitative implication for analytical method development is that an LC method must achieve a limit of quantitation (LOQ) for Impurity E of at most 0.1% (reporting threshold typically 0.1% per ICH Q3A) – half that required for Impurity A – demanding higher detector sensitivity, superior peak resolution from the Flurbiprofen main peak (relative retention time approximately 0.9 area for related compounds), and more rigorous system suitability [2].

Pharmaceutical impurity profiling European Pharmacopoeia compliance Flurbiprofen quality control

Physicochemical Differentiation: XLogP3 and pKa Shift Induced by 2-Fluoro Substitution Versus Non-Fluorinated Biphenyl-4-carboxylic Acid

The introduction of a single fluorine atom at the 2-position of the biphenyl-4-carboxylic acid scaffold produces measurable changes in key physicochemical descriptors. The target compound 2-Fluorobiphenyl-4-carboxylic acid exhibits an XLogP3 of 3.2 [1], compared with a LogP of 3.0518 for the non-fluorinated parent biphenyl-4-carboxylic acid (CAS 92-92-2) [2] – an increase of approximately 0.15 log units, reflecting enhanced lipophilicity. The predicted pKa shifts from 4.19 ± 0.10 (biphenyl-4-carboxylic acid) [3] to 3.85 ± 0.10 (target) [4] – a decrease of approximately 0.34 units – attributable to the electron-withdrawing inductive effect of the ortho-fluorine substituent. These differences are quantitatively sufficient to produce distinct retention times in reversed-phase HPLC (differential logP contribution) and distinct ionization states at intermediate pH values (differential pKa), enabling chromatographic resolution of the target from its non-fluorinated analog [5].

Physicochemical profiling Chromatographic method development Fluorine-mediated property tuning

Metabolic Oxidation Resistance: Fluorinated Biphenyl-4-carboxylic Acids Exhibit Slower Microbial Transformation Kinetics Versus Non-Fluorinated Parent

In the study by Bright et al. (2013), biphenyl-4-carboxylic acid was transformed completely to 4′-hydroxybiphenyl-4-carboxylic acid by the fungus Cunninghamella elegans – a model system for mammalian cytochrome P450-mediated oxidation. In contrast, the 4′-fluoro-analogue remained untransformed, and the 2′-fluoro and 3′-fluoro-biphenyl-4-carboxylic acid isomers were transformed, but at a rate described as 'more slowly than the non-fluorinated biphenyl carboxylic acid derivative' [1]. While this study did not report explicit first-order rate constants for each isomer, the qualitative rank order (complete transformation of non-fluorinated parent vs. partial/slower transformation of fluorinated analogs) constitutes a class-level differentiation that is supported by additional studies: Hampton et al. (2016) similarly demonstrated that fluorinated biphenyl ether pro-drug scaffolds exhibited prolonged metabolic half-life attributable to fluorine blockade of oxidative sites [2]. For procurement of 2-Fluorobiphenyl-4-carboxylic acid as an impurity reference standard, this metabolic stability differential means that the compound will persist differently from non-fluorinated degradation products in forced degradation studies, generating a distinct impurity profile that must be matched to the authentic EP Impurity E standard for correct peak assignment [3].

Metabolic stability screening Fluorinated drug design In vitro biotransformation

Purity Specification and Characterization Depth: Sigma-Aldrich 97% Assay with Titration Verification Versus Undifferentiated Generic Intermediates

The Sigma-Aldrich commercial specification (Product No. 596221) for 2-Fluorobiphenyl-4-carboxylic acid includes an HPLC assay of 97% and a titration purity (by NaOH) of 96.5–103.5% . This dual-method purity verification (chromatographic + titrimetric) provides orthogonal confirmation of both organic purity and acid content, a quality level typically not available for generic biphenyl-4-carboxylic acid (CAS 92-92-2) when procured as a bulk synthesis intermediate. Multiple specialty suppliers offer the compound at purity levels ranging from 95% to 99% HPLC, with full characterization packages including COA, HPLC chromatogram, ¹H-NMR, and MS data [1]. One supplier explicitly lists a certified purity of 95.87% with individual batch documentation [2]. This degree of characterization traceability is a direct consequence of the compound's formal status as an EP-named impurity reference standard, distinguishing it from research-grade biphenyl carboxylic acids that typically lack batch-specific NMR and quantitative purity certification .

Reference standard certification Analytical quality assurance Pharmacopeial compliance

Structural Identity Confirmation: Unique CAS Registry Number and Defined IUPAC Name Differentiate from All Positional Isomers

2-Fluorobiphenyl-4-carboxylic acid (CAS 137045-30-8) is uniquely defined by the IUPAC name 3-fluoro-4-phenylbenzoic acid, with the fluorine atom covalently bonded to the same phenyl ring that bears the carboxylic acid group (ortho to the biphenyl linkage, meta to the carboxyl) [1]. This structural specificity differentiates it from at least three commercially available positional isomers: (i) 2′-fluorobiphenyl-4-carboxylic acid (CAS 365-12-8; IUPAC: 4-(2-fluorophenyl)benzoic acid) with fluorine on the distal ring; (ii) 4′-fluorobiphenyl-4-carboxylic acid (CAS 5731-10-2) with para-fluorine on the distal ring; and (iii) 2′-fluorobiphenyl-3-carboxylic acid (CAS 103978-23-0) with a different carboxyl position . Each isomer carries a distinct CAS number and exhibits different chromatographic behavior. In the Flurbiprofen EP impurity nomenclature, only CAS 137045-30-8 corresponds to Impurity E; the other isomers are either classified as different impurities or are not listed in the EP monograph [2]. The InChI Key PFKITESTTSWHMP-UHFFFAOYSA-N provides a machine-readable, unambiguous structural identifier suitable for database cross-referencing and electronic procurement verification [3].

Chemical identity verification Isomer discrimination Regulatory submission documentation

Procurement-Driven Application Scenarios for 2-Fluorobiphenyl-4-carboxylic Acid (Flurbiprofen EP Impurity E)


ANDA Submission: Impurity E Reference Standard for HPLC Method Validation of Flurbiprofen Drug Substance

In Abbreviated New Drug Application (ANDA) submissions for generic Flurbiprofen, regulatory agencies require demonstration that all EP-specified impurities (A through E) are adequately resolved and quantified. The 0.2% acceptance limit for Impurity E [1] necessitates a reference standard of verified identity (CAS 137045-30-8, InChI Key PFKITESTTSWHMP-UHFFFAOYSA-N) [2] and quantifiable purity (≥95% HPLC, with orthogonal titration verification) to establish the LOQ and linearity of the impurity method. Using a non-fluorinated biphenyl carboxylic acid surrogate (LogP and pKa mismatch) [3] would produce different retention behavior and invalidate system suitability criteria (RSD ≤ 1.0%, resolution from main peak) per USP requirements [4].

Forced Degradation Studies: Differentiating Oxidative Degradation Products in Flurbiprofen Stability-Indicating Methods

Stress testing under oxidative conditions (peroxide, heat, light) generates degradation products that must be identified against authentic impurity standards. The slower microbial oxidation rate of fluorinated biphenyl carboxylic acids relative to non-fluorinated analogs, as demonstrated by Bright et al. (2013) in the C. elegans model [5], indicates that Impurity E may accumulate differently from non-fluorinated degradation products in oxidative forced degradation. An authentic reference standard of 2-Fluorobiphenyl-4-carboxylic acid is required for accurate peak assignment in the stressed-sample chromatogram; misassignment using a non-fluorinated analog would confound the degradation pathway elucidation and potentially misclassify the degradation profile severity.

QC Release Testing: Routine Batch-to-Batch Impurity Monitoring in Commercial Flurbiprofen API Production

During commercial manufacture of Flurbiprofen API, QC laboratories must quantify Impurity E at or below the 0.2% EP limit [1]. The compound's defined physicochemical properties (XLogP3 3.2; pKa 3.85) [3] enable reproducible extraction and detection in the compendial HPLC method (L1 column, 254 nm UV detection, water/acetonitrile/glacial acetic acid 12:7:1 mobile phase) [4]. Procurement from suppliers offering batch-specific CoA with dual-method purity verification (HPLC + titration) supports GMP-compliant inventory management and minimizes the risk of out-of-specification investigations attributable to reference standard degradation or misidentification.

Synthesis Intermediate for Fluorinated Biphenyl Building Blocks: Leveraging the Carboxylic Acid Handle for Derivatization

Beyond its role as a pharmacopeial impurity standard, 2-Fluorobiphenyl-4-carboxylic acid serves as a versatile synthetic intermediate. The carboxylic acid group at the 4-position enables amide coupling, esterification, and reduction chemistries, while the 2-fluoro substituent modulates the electronic properties of the biphenyl scaffold . The compound is prepared via Suzuki-Miyaura coupling of phenylboronic acid with 4-bromo-2-fluoro-iodobenzene, followed by carboxylation, or via lithiation-carboxylation of 4-bromo-2-fluorobiphenyl – synthetic routes that exploit the orthogonal reactivity of the bromo and fluoro substituents [6]. Researchers requiring a fluorinated biphenyl acid building block with defined substitution geometry (fluorine ortho to the biphenyl linkage, carboxylic acid para) should procure this specific CAS number rather than a positional isomer, as the substitution pattern dictates downstream coupling regiochemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluorobiphenyl-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.